N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 920340-49-4
VCID: VC4147830
InChI: InChI=1S/C17H22N4O3S/c1-17(2,3)20-15(23)10-21-9-14(24-4)13(22)8-12(21)11-25-16-18-6-5-7-19-16/h5-9H,10-11H2,1-4H3,(H,20,23)
SMILES: CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CSC2=NC=CC=N2)OC
Molecular Formula: C17H22N4O3S
Molecular Weight: 362.45

N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

CAS No.: 920340-49-4

Cat. No.: VC4147830

Molecular Formula: C17H22N4O3S

Molecular Weight: 362.45

* For research use only. Not for human or veterinary use.

N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide - 920340-49-4

Specification

CAS No. 920340-49-4
Molecular Formula C17H22N4O3S
Molecular Weight 362.45
IUPAC Name N-tert-butyl-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide
Standard InChI InChI=1S/C17H22N4O3S/c1-17(2,3)20-15(23)10-21-9-14(24-4)13(22)8-12(21)11-25-16-18-6-5-7-19-16/h5-9H,10-11H2,1-4H3,(H,20,23)
Standard InChI Key NKTOORLAYFAPJS-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CSC2=NC=CC=N2)OC

Introduction

N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound classified as a pyridine derivative. This classification is significant in medicinal chemistry due to the diverse biological activities associated with pyridine derivatives. The compound's unique structure suggests potential applications in pharmaceutical research, particularly in the development of therapeutic agents with antibacterial and anticancer properties.

Synthesis

The synthesis of N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide involves multiple steps, including the formation of the pyridine ring and subsequent functionalization with pyrimidine and acetamide moieties. Key synthetic methods may include:

  • Step 1: Formation of the pyridine ring.

  • Step 2: Introduction of the pyrimidine moiety via a thioether linkage.

  • Step 3: Acetylation to form the acetamide group.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Potential Applications

N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is of interest in medicinal chemistry due to its potential pharmacological applications. Its unique structure suggests it could interact with biological targets, making it a candidate for the development of drugs with antibacterial and anticancer properties.

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